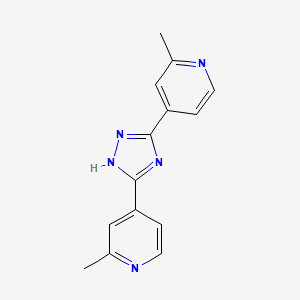
3,5-bis(2-methylpyridin-4-yl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-bis(2-methylpyridin-4-yl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with two 2-methylpyridin-4-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(2-methylpyridin-4-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyridine-4-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with triethyl orthoformate to yield the desired triazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-bis(2-methylpyridin-4-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole compound.
Substitution: Substituted triazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3,5-bis(2-methylpyridin-4-yl)-1H-1,2,4-triazole has several scientific research applications:
Coordination Chemistry: It can act as a ligand to form coordination complexes with transition metals, which are useful in catalysis and materials science.
Medicinal Chemistry: The compound has potential as a pharmacophore in drug design due to its ability to interact with biological targets.
Materials Science: It can be used in the synthesis of coordination polymers and metal-organic frameworks with unique properties.
Mecanismo De Acción
The mechanism of action of 3,5-bis(2-methylpyridin-4-yl)-1H-1,2,4-triazole involves its ability to coordinate with metal ions through the nitrogen atoms in the triazole and pyridine rings. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and other applications. In medicinal chemistry, the compound’s interaction with biological targets can modulate enzyme activity or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
3,5-bis(1-imidazoly)pyridine: Another triazole-based ligand with similar coordination properties.
3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine: A related compound with similar structural features and applications.
Uniqueness
3,5-bis(2-methylpyridin-4-yl)-1H-1,2,4-triazole is unique due to the presence of the 2-methylpyridin-4-yl groups, which can enhance its coordination ability and electronic properties compared to other similar compounds. This makes it particularly useful in applications requiring specific electronic characteristics.
Propiedades
Fórmula molecular |
C14H13N5 |
|---|---|
Peso molecular |
251.29 g/mol |
Nombre IUPAC |
2-methyl-4-[3-(2-methylpyridin-4-yl)-1H-1,2,4-triazol-5-yl]pyridine |
InChI |
InChI=1S/C14H13N5/c1-9-7-11(3-5-15-9)13-17-14(19-18-13)12-4-6-16-10(2)8-12/h3-8H,1-2H3,(H,17,18,19) |
Clave InChI |
VTUBKJFCLVZEFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=C1)C2=NC(=NN2)C3=CC(=NC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(phenoxymethyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B10842613.png)



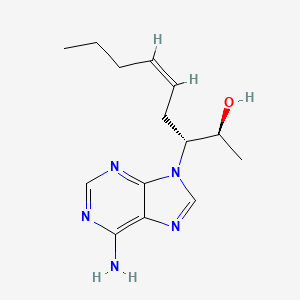
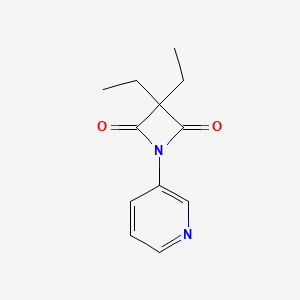
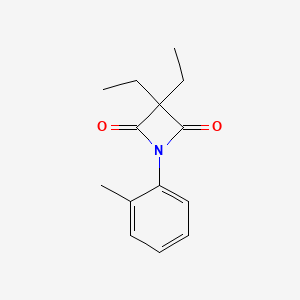
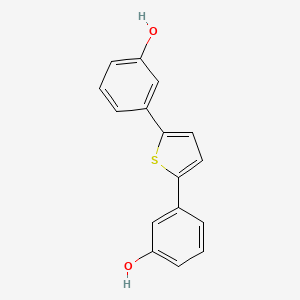
![3-[(8S)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]phenol](/img/structure/B10842655.png)

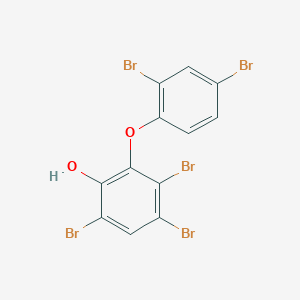
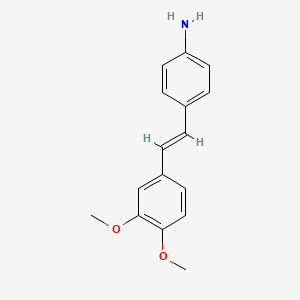

![3,4,5,6-Tetrahydrobenzo[c]quinolizin-3-(4aH)-one](/img/structure/B10842694.png)